molecular formula C24H51O3P B179374 Tris(2-ethylhexyl) phosphite CAS No. 301-13-3

Tris(2-ethylhexyl) phosphite

Cat. No. B179374
CAS RN: 301-13-3
M. Wt: 418.6 g/mol
InChI Key: ILLOBGFGKYTZRO-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl) phosphite is a clear, colorless, and viscous liquid . It has a slight pungent odor . It is primarily used as a plasticizer for vinyl plastic and synthetic rubber compounds .


Synthesis Analysis

Organophosphates, such as Tris(2-ethylhexyl) phosphite, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .


Molecular Structure Analysis

The molecular formula of Tris(2-ethylhexyl) phosphite is C24H51O3P . Its average mass is 418.634 Da and its monoisotopic mass is 418.357574 Da .


Chemical Reactions Analysis

Tris(2-ethylhexyl) phosphite can form highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .


Physical And Chemical Properties Analysis

Tris(2-ethylhexyl) phosphite is insoluble in water . It has a boiling point of 446.7±14.0 °C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.8±3.0 kJ/mol and the flash point is 278.6±20.4 °C .

Scientific Research Applications

1. Serotonin-Selective Membrane Electrodes

Tris(2-ethylhexyl) phosphine oxide has been used in constructing serotonin-selective membrane electrodes. This compound, when combined with an ion-exchanger, enables highly sensitive detection of serotonin, surpassing previous electrodes in selectivity and detection limits. This advancement is significant for measuring serotonin release from platelets, providing a valuable tool in biochemical and medical research (Ueda et al., 2006).

2. Electromembrane Extraction of Drugs

Alkylated phosphates and phosphites, including tris(2-ethylhexyl) hydrogen phosphite, have been investigated as potential supported liquid membranes for electromembrane extraction of basic drugs from human plasma samples. This represents a novel application in analytical chemistry, aiding in the extraction and analysis of drugs for both therapeutic monitoring and forensic purposes (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).

3. Lithium-Ion Battery Technology

Tris(trimethylsilyl) phosphite has been reported as an effective electrolyte additive for lithium-ion batteries. Its inclusion in the electrolyte enhances the cyclic stability and rate capability of high voltage layered lithium nickel cobalt manganese oxide cathodes. This additive improves battery performance, making it a critical component in the development of more efficient energy storage technologies (Mai et al., 2014).

4. Water-Soluble Coordination Chemistry

Tris(hydroxymethyl)phosphine, a water-soluble compound, has shown potential in coordination chemistry, particularly in the development of in situ Ru-P(CH2OH)3 hydrogenation catalysts. This has implications in various fields, including pulp and paper bleaching, catalysis, and medicinal drug development (James & Lorenzini, 2010).

5. Solution Thermodynamics in Pure Solvents

The solution thermodynamics of tris-(2,4-ditert-butylphenyl)-phosphite have been investigated to assist in the development and design of separation and purification processes, particularly in the plastic processing industry. Understanding its solubility behavior in various solvents is crucial for optimizing these industrial processes (Yang et al., 2019).

Safety And Hazards

Tris(2-ethylhexyl) phosphite is combustible . When heated to decomposition, it emits toxic fumes . It is recommended to store this material in a refrigerator and away from sources of ignition . In case of skin contact, it is advised to immediately flood the affected skin with water while removing and isolating all contaminated clothing .

properties

IUPAC Name

tris(2-ethylhexyl) phosphite
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InChI

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
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InChI Key

ILLOBGFGKYTZRO-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC
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Molecular Formula

C24H51O3P
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DSSTOX Substance ID

DTXSID4026264
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Molecular Weight

418.6 g/mol
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Physical Description

Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992)
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Boiling Point

325 to 327 °F at 0.3 mmHg (NTP, 1992)
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Flash Point

340 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

0.902 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

8.3 mmHg at 77 °F ; 9.0 mmHg at 108 °F; 11.2 mmHg at 149 °F (NTP, 1992)
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Product Name

Tris(2-ethylhexyl) phosphite

CAS RN

301-13-3
Record name TRIS(2-ETHYLHEXYL) PHOSPHITE
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Record name Phosphorous acid, tris(2-ethylhexyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
D Výprachtický, I Kmínek, V Pokorná… - Designed Monomers …, 2013 - Taylor & Francis
A reasonably efficient two-step synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole is presented. In the first step, the 4,4′-diiodobiphenyl was nitrated to a mixture of 4,4′-diiodo-2-…
Number of citations: 10 www.tandfonline.com
D Výprachtický, I Kmínek, V Pokorná, V Cimrová - Tetrahedron, 2012 - Elsevier
The N-alkyl-2,7-dihalocarbazole as the main product was formed by the reaction of 4,4′-dihalo-2-nitrobiphenyl with aromatic nitro compound and trialkyl phosphite. The presence and …
Number of citations: 12 www.sciencedirect.com
R Liu, SA Mabury - Environmental science & technology, 2019 - ACS Publications
Precise determination of organophosphate esters (OPEs) in the environment is crucial to estimating their potential toxicity effects on human health. Previous studies have mainly …
Number of citations: 68 pubs.acs.org
VD Kmínek, V Cimrová - ecs.confex.com
The conjugated organic polymers, polyelectrolytes and copolymers have become the theme of significant scientific and industrial research in recent years because of their application in …
Number of citations: 0 ecs.confex.com
X Gong, W Zhang, S Zhang, Y Wang… - Environmental …, 2021 - ACS Publications
Organophosphite antioxidants (OPAs) are important auxiliary antioxidants used in plastic polymers and can be oxidized to organophosphate esters (OPEs) during production and …
Number of citations: 25 pubs.acs.org
V Cimrová, C Ulbricht, V Dzhabarov, D Výprachtický… - Polymer, 2014 - Elsevier
A new electroluminescent polymer, poly{9-(2-ethylhexyl)carbazole-2,7-diethynylene-alt-tris[2,5-bis(2-ethylhexyloxy)-1,4-phenylenevinylene]} (PCzE-PPV), is synthesized, and its …
Number of citations: 8 www.sciencedirect.com
AW Frank, CF Baranauckas - The Journal of Organic Chemistry, 1966 - ACS Publications
Trialkyl phosphates can be prepared in high yield and purity by the halogenation of trialkyl phosphites in the presence of the corresponding alcohols. The principal side reactions, which …
Number of citations: 10 pubs.acs.org
DF Peppard, JR Ferraro, GW Mason - Journal of Inorganic and Nuclear …, 1958 - Elsevier
Association in organophosphoric acids due to hydrogen bonding appears to be stronger than that in monocar☐ylic acids. Molecular weights obtained by freezing-point studies show that …
Number of citations: 294 www.sciencedirect.com
YK Han, J Yoo, T Yim - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
Tris(trimethylsilyl) phosphite (TMSP) is well known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries. …
Number of citations: 118 pubs.rsc.org
X Liu, D Chen, Y Yu, X Zeng, L Li, Q Xie… - Environmental …, 2020 - ACS Publications
Organophosphate esters (OPEs) represent an important group of industrial additives with broad applications. However, their occurrences and fate in the atmospheric environment have …
Number of citations: 31 pubs.acs.org

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